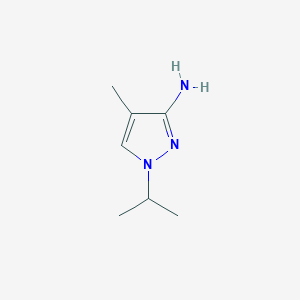

1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Description

Contextualizing Pyrazole (B372694) Derivatives in Academic Research

The pyrazole ring is a key structural motif in a multitude of compounds that are of significant interest to the academic community. Its unique electronic configuration and ability to participate in various chemical reactions make it a valuable building block in synthetic chemistry.

The pyrazole scaffold is a five-membered heterocyclic ring that is aromatic in nature, containing two nitrogen atoms and three carbon atoms. a2bchem.com This structure imparts a unique combination of chemical reactivity and stability. Pyrazoles are considered aromatic due to their planar, conjugated ring system with six delocalized π-electrons. a2bchem.com The presence of both a pyrrole-type nitrogen (a proton donor) and a pyridine-type nitrogen (a proton acceptor) within the same ring allows for diverse intermolecular interactions and functionalization possibilities. chemicalbook.com

This structural versatility has made pyrazole derivatives a focal point in medicinal chemistry and drug discovery. vulcanchem.comchemicalbook.com Researchers have extensively demonstrated that compounds incorporating the pyrazole core can exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. a2bchem.comchemicalbook.comchembuyersguide.com The ability to readily modify the substituents on the pyrazole ring allows chemists to fine-tune the pharmacological profiles of these molecules, leading to the development of potent and selective therapeutic agents. vulcanchem.com

Beyond academia, pyrazole derivatives are integral components in various industrial sectors. Their utility stems from the ability to serve as key intermediates in the synthesis of a wide array of commercial products. chemicalbook.comguidechem.com

In the pharmaceutical industry , numerous approved drugs contain the pyrazole moiety. chemicalbook.com These include medications for treating inflammation, cancer, and infections, highlighting the scaffold's therapeutic importance. a2bchem.com

The agrochemical sector also heavily relies on pyrazole-based compounds. They form the active ingredients in many herbicides, insecticides, and fungicides, contributing significantly to crop protection and agricultural productivity. guidechem.com

In materials science , the unique photophysical properties of certain pyrazole derivatives are harnessed to develop advanced materials. chemicalbook.com These include organic light-emitting diodes (OLEDs) and specialized polymers, where the pyrazole core contributes to the desired electronic and optical characteristics. guidechem.com The versatility of pyrazoles also extends to their use in the formulation of pigments and dyes.

Overview of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine within the Pyrazole Family

This compound is a specific member of the vast pyrazole family. It is distinguished by the presence of an isopropyl group attached to one of the nitrogen atoms (position 1), a methyl group at position 4 of the carbon backbone, and an amine group at position 3.

As a substituted aminopyrazole, this compound serves as a valuable building block in organic synthesis. The amine group provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules. While extensive, publicly available research specifically detailing the unique applications of this compound is limited, its structure suggests its potential utility as an intermediate in the development of new pharmaceutical or agrochemical agents, in line with the broader applications of the pyrazole class.

Below are the key chemical identifiers for this compound:

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₃N₃ |

| CAS Number | 1174866-04-6 |

This foundational data is crucial for its identification and use in research and development contexts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)10-4-6(3)7(8)9-10/h4-5H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFVWVAMNUWQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174866-04-6 | |

| Record name | 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

The construction of the this compound scaffold can be achieved through several strategic synthetic pathways. These methods often rely on the careful selection of starting materials and reaction conditions to ensure the desired regiochemical outcome.

Cyclocondensation Approaches with Hydrazine (B178648) and Carbonyl Compounds

The most traditional and widely employed method for the synthesis of 3-aminopyrazoles is the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile. nih.govsemanticscholar.org For the specific synthesis of this compound, this would involve the reaction of isopropylhydrazine with 2-methyl-3-oxobutanenitrile.

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization involving the nitrile group to form the pyrazole (B372694) ring. nih.gov A critical aspect of this synthesis is the regioselectivity, as the reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomers. In the case of isopropylhydrazine, the steric bulk of the isopropyl group can influence the direction of the initial condensation, often favoring the formation of the N1-substituted pyrazole. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isopropylhydrazine | 2-Methyl-3-oxobutanenitrile | Acetic acid/Ethanol | Reflux | 75-85 | nih.gov (representative) |

| Isopropylhydrazine hydrochloride | 2-Methyl-3-oxobutanenitrile | Sodium acetate/Ethanol | Reflux | 70-80 | nih.gov (representative) |

Multicomponent Reactions (MCR) for Pyrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.com While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. A plausible three-component reaction could involve an isopropylhydrazine, a source of the C4-methyl group and the C3-amino group (such as a β-ketonitrile), and a third component that facilitates the reaction.

For instance, a one-pot, three-component synthesis could involve the reaction of an aldehyde, malononitrile, and a hydrazine, which is a common strategy for preparing substituted pyrazoles. mdpi.com To achieve the desired substitution pattern, a modified approach would be necessary, potentially utilizing a β-ketoester in a four-component reaction. beilstein-journals.org

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aldehyde | Malononitrile | Hydrazine | Piperidine/Water | 80 | 1,4-Dihydropyrano[2,3-c]pyrazoles | (general) |

| β-Diketone | Arylglyoxal | Arylhydrazone | p-TsOH/DMF | 70 | Multifunctionalized pyrazoles | mdpi.com (general) |

Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives

Transition metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyrazoles. These methods can be employed for the late-stage introduction of substituents onto a pre-formed pyrazole core. For the synthesis of this compound, a transition metal-catalyzed N-alkylation of 4-methyl-1H-pyrazol-3-amine could be a viable strategy. mdpi.com

Catalysts based on palladium, copper, and nickel have been successfully used for the N-arylation and N-alkylation of pyrazoles. semanticscholar.orgnih.gov The reaction typically involves the coupling of the pyrazole with an alkyl halide or another suitable electrophile in the presence of a transition metal catalyst and a base. The choice of ligand is often crucial for achieving high regioselectivity and yield.

| Pyrazole Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| 4-Methyl-1H-pyrazol-3-amine | Isopropyl bromide | Pd(OAc)2/Xantphos | Cs2CO3 | Toluene | 110 | google.com (representative) |

| 4-Methyl-1H-pyrazol-3-amine | Isopropyl iodide | CuI/L-proline | K2CO3 | DMSO | 90 | beilstein-journals.org (representative) |

Photoredox Reactions in Pyrazole Synthesis

Visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for organic synthesis. researchgate.net This approach can be utilized to generate radical intermediates that can participate in cyclization and functionalization reactions to form pyrazole derivatives. While specific applications for the synthesis of this compound are not yet widely reported, the general principles of photoredox catalysis can be applied to the synthesis of substituted aminopyrazoles. mdpi.com

For example, a photoredox-catalyzed process could potentially be used for the N-alkylation of a pyrazole precursor or for the construction of the pyrazole ring itself from acyclic precursors under mild conditions. researchgate.net

One-Pot Synthetic Strategies for Pyrazole Derivatives

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. mdpi.comtandfonline.com Several one-pot methods for the synthesis of substituted pyrazoles have been developed. A plausible one-pot strategy for this compound could involve the in-situ formation of a key intermediate followed by its cyclization.

For instance, a one-pot reaction could combine the synthesis of the β-ketonitrile precursor and its subsequent cyclocondensation with isopropylhydrazine in a single reaction vessel. researchgate.net Another approach could be a one-pot, three-component reaction as described in the MCR section.

| Starting Materials | Reagents | Key Features | Reference |

|---|---|---|---|

| Phenylhydrazine, two different β-ketonitriles | DMSO | Domino reaction | tandfonline.com (general) |

| 5-Aminopyrazoles, azlactones | t-BuOK/DMSO | Solvent-free initial step | nih.gov (general) |

Regioselective Synthesis and Functionalization of Pyrazole Derivatives

Achieving the correct regiochemistry is a paramount challenge in the synthesis of unsymmetrically substituted pyrazoles. The regioselective synthesis of this compound hinges on controlling the reaction between isopropylhydrazine and an appropriate 1,3-dielectrophilic precursor.

The regioselectivity of the cyclocondensation reaction is influenced by factors such as the nature of the substituents on both the hydrazine and the dicarbonyl compound, the reaction conditions (pH, solvent, temperature), and the presence of catalysts. nih.gov For instance, the reaction of a substituted hydrazine with a β-ketonitrile often proceeds with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic carbonyl carbon. The steric hindrance of the isopropyl group on the hydrazine can also play a significant role in directing the cyclization to favor the desired N1-substituted isomer. nih.gov

Furthermore, regioselective functionalization of a pre-existing pyrazole ring offers an alternative route. For example, direct C-H functionalization or halogenation followed by cross-coupling reactions at specific positions of the pyrazole core can be employed to introduce the methyl group at the C4 position.

Chemical Reactivity of this compound and its Derivatives

The chemical behavior of this compound is dictated by the interplay of its functional groups: the nucleophilic 3-amino group, the aromatic pyrazole core, and the alkyl substituents. These features allow for a range of chemical transformations.

Oxidation Reactions and Pyrazole N-Oxide Formation

The pyrazole ring and its substituents can undergo oxidation under various conditions. The amino group is susceptible to oxidation, potentially forming nitro derivatives. Furthermore, the nitrogen atoms within the pyrazole ring can be oxidized to form N-oxides. smolecule.com For instance, propargyl amines can be converted to pyrazole N-oxides through a reaction with sodium nitrite (B80452) in acetic acid. researchgate.net These N-oxides are valuable intermediates that can be further transformed; for example, treatment with phosphorus trichloride (B1173362) can convert the N-oxide back to the pyrazole. researchgate.net

Table 1: Overview of Potential Oxidation Reactions

| Reactant Moiety | Oxidizing Agent Example | Product Type |

|---|---|---|

| 3-Amino Group | Peroxy acids | Nitro-pyrazole |

Reduction Reactions and Hydrazine Derivative Formation

Reduction reactions of pyrazole derivatives are less common than oxidations due to the stability of the aromatic ring. However, functional groups attached to the ring can be reduced. While direct reduction of the pyrazole ring is challenging, the formation of hydrazine derivatives from pyrimidines has been observed, which can then rearrange into pyrazoles. For example, 4-hydrazino-5-nitropyrimidine can be converted into 3-amino-4-nitropyrazole. researchgate.net The reaction of certain pyrimidinones (B12756618) with hydrazine can also yield pyrazole derivatives alongside other products. researchgate.net

Nucleophilic Substitution Reactions with Halides or Amines

The 3-amino group of this compound is a key site for nucleophilic reactions. It can react with various electrophiles, including alkyl or acyl halides, to form substituted amines. This reactivity is fundamental to building more complex molecules. For instance, the synthesis of pyrazole-based benzenesulfonamides is achieved through the reaction of a 5-aminopyrazole with 4-methylbenzenesulfonyl chloride. mdpi.com Similarly, reductive amination, involving the condensation of an aminopyrazole with an aldehyde followed by reduction, is a powerful method for introducing substituents onto the amino group. mdpi.com

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation. The C-4 position is typically the most reactive site for electrophilic attack, especially when activated by electron-donating groups. researchgate.net The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group (-CHO) at the C-4 position of pyrazoles. nih.gov This formylation provides a versatile handle for further synthetic transformations. nih.gov

Table 2: Common Electrophilic Substitution Reactions on Pyrazoles

| Reaction | Reagents | Position of Substitution | Product |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-4 | 4-Formylpyrazole |

| Nitration | HNO₃/H₂SO₄ | C-4 | 4-Nitropyrazole |

Functionalization at Specific Positions (e.g., C-3, C-4, C-5)

The functionalization of the pyrazole core at specific positions is crucial for modifying its properties.

C-3 Position : The amino group at C-3 is a primary site for modification, as seen in reactions to form amides or sulfonamides. mdpi.comnih.gov

C-4 Position : The C-4 position can be readily functionalized via electrophilic substitution. researchgate.net Additionally, palladium or copper-catalyzed coupling reactions can be used to introduce alkylamino groups at the C-4 position of pre-functionalized 4-halopyrazoles. nih.gov

C-5 Position : The synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a method that allows for the introduction of various substituents at the C-3 and C-5 positions from the outset. nih.gov

The term C-7 functionalization typically refers to modifications on the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system, which is a common product derived from 3-aminopyrazoles.

Reactions Involving Pyrazolamines with Enynones

A significant and highly useful transformation of 3-aminopyrazoles, including this compound, is their reaction with enynones (compounds containing both a double and a triple bond conjugated with a carbonyl group). researchgate.net This condensation reaction proceeds without the need for additional catalysts or reagents and provides a direct, regioselective route to the synthesis of pyrazolo[1,5-a]pyrimidines. acs.orgfigshare.com This class of fused heterocyclic compounds is of significant interest in medicinal chemistry. rsc.orgnih.gov The reaction tolerates a wide variety of functional groups on both the pyrazolamine and the enynone, making it a versatile synthetic method. acs.org

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|

Computational Chemistry and Theoretical Studies

Molecular Modeling and Quantum Mechanical Calculations

Molecular modeling and quantum mechanical calculations are powerful tools for understanding the intrinsic properties of molecules like 1-Isopropyl-4-methyl-1H-pyrazol-3-amine at an atomic level. These methods provide a theoretical framework to predict and interpret molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. For substituted pyrazoles, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties. mdpi.com

Studies on related aminopyrazoles reveal that the substitution pattern significantly influences the tautomeric equilibrium and electronic distribution within the pyrazole (B372694) ring. The presence of an electron-donating amino group at the 3-position and a methyl group at the 4-position would affect the electron density across the heterocyclic system. The isopropyl group at the 1-position, while primarily influencing the steric profile, also contributes to the electronic properties through inductive effects.

DFT calculations on analogous compounds have been used to determine key quantum chemical parameters. These parameters help in understanding the molecule's reactivity and stability.

| Calculated Parameter | Typical Value Range for Analogous Pyrazoles | Significance |

|---|---|---|

| HOMO Energy (eV) | -5.0 to -6.5 | Indicates electron-donating ability |

| LUMO Energy (eV) | -0.5 to -1.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.0 to 5.5 | Relates to chemical reactivity and stability |

| Dipole Moment (Debye) | 2.0 to 4.0 | Indicates overall polarity of the molecule |

Elucidation of Electronic Structure and Properties

The electronic structure of this compound is characterized by the aromatic pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms. The amino group at the 3-position acts as a strong electron-donating group, increasing the electron density of the pyrazole ring, particularly at the ortho and para positions relative to the amino group. The methyl group at the 4-position also contributes to the electron density through hyperconjugation and inductive effects.

The nitrogen atoms in the pyrazole ring have distinct electronic characteristics: one is a pyridine-like nitrogen (sp2 hybridized with a lone pair in an sp2 orbital) and the other is a pyrrole-like nitrogen (formally sp2 hybridized with its lone pair contributing to the aromatic π-system). The isopropyl group at the 1-position influences the steric accessibility of the adjacent nitrogen atom.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov

A key aspect of the conformational analysis for this compound would be the rotation around the C-N bond connecting the isopropyl group to the pyrazole ring. Due to the steric bulk of the isopropyl group, certain rotational conformations may be more energetically favorable than others. MD simulations can explore these conformational landscapes and identify the most stable or predominant conformers. bohrium.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, it is possible to identify regions involved in close contacts with neighboring molecules.

For aminopyrazole derivatives, Hirshfeld surface analysis has revealed the importance of various intermolecular interactions in stabilizing the crystal packing. These interactions typically include:

N-H···N hydrogen bonds: The amino group can act as a hydrogen bond donor, and the pyridine-like nitrogen of the pyrazole ring can act as a hydrogen bond acceptor.

C-H···π interactions: The hydrogen atoms of the methyl and isopropyl groups can interact with the π-system of the pyrazole ring of adjacent molecules.

π-π stacking: The aromatic pyrazole rings of neighboring molecules can stack on top of each other.

The percentage contributions of different intermolecular contacts for a related aminopyrazole crystal structure are often quantified using 2D fingerprint plots derived from the Hirshfeld surface.

| Interaction Type | Typical Contribution Range for Analogous Aminopyrazoles (%) |

|---|---|

| H···H | 40 - 50 |

| N···H / H···N | 15 - 25 |

| C···H / H···C | 10 - 20 |

| Other (C···C, N···C, etc.) | 5 - 10 |

Predictive Studies and Virtual Screening

Predictive studies and virtual screening are computational techniques that play a crucial role in modern drug discovery. These methods are used to identify potential biological targets for a compound and to predict its binding affinity and mode of interaction.

Prediction of Binding Modes and Affinity to Biological Targets

Virtual screening involves the computational screening of large libraries of small molecules against a biological target, typically a protein or enzyme. For a compound like this compound, this process would start with the generation of a 3D model of the molecule. This model is then "docked" into the binding site of a target protein.

Docking algorithms predict the preferred orientation of the ligand (the small molecule) when bound to the receptor (the protein) to form a stable complex. The binding affinity is then estimated using a scoring function, which calculates the free energy of binding.

Studies on pyrazole derivatives have shown that they can bind to a variety of biological targets, often through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The amino group of this compound can act as a key hydrogen bond donor or acceptor, while the isopropyl and methyl groups can participate in hydrophobic interactions within the binding pocket. The pyrazole ring itself can engage in π-π stacking with aromatic amino acid residues of the target protein. nih.gov

Pharmacophore Mapping and Molecular Docking Simulations

No dedicated pharmacophore models or molecular docking studies for this compound have been published. Pharmacophore mapping, a method to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, requires a set of active molecules from which to derive a model. Similarly, molecular docking simulations, which predict the binding orientation of a molecule to a target protein, necessitate a known biological target and experimental data for validation. Without such foundational research, any attempt to describe these computational aspects would be purely speculative and not based on scientific evidence.

Structure-Activity Relationship (SAR) Studies

Detailed Structure-Activity Relationship (SAR) studies for this compound are not available in the current body of scientific literature. SAR studies involve systematically altering the chemical structure of a compound and observing the effect on its biological activity. This process is crucial for optimizing lead compounds in drug development. For this compound, the necessary biological activity data and the synthesis and testing of a series of related analogs have not been reported.

While research on other aminopyrazole derivatives exists, such as those targeting various kinases, the specific contributions of the 1-isopropyl and 4-methyl substituents of the requested compound to its putative biological activity remain uninvestigated. Extrapolating SAR data from different pyrazole scaffolds would be scientifically unsound.

Advanced Characterization Techniques in Pyrazole Research

Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are indispensable for determining the structure of organic compounds. By interacting with molecules using various forms of electromagnetic radiation, these methods provide detailed information about the electronic and vibrational states of chemical bonds and the magnetic environments of specific nuclei.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine would display characteristic absorption bands. The primary amine (NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the isopropyl and methyl groups would appear just below 3000 cm⁻¹. libretexts.org Additionally, N-H bending vibrations for the primary amine are typically observed around 1580-1650 cm⁻¹. orgchemboulder.com The region between 700 and 1500 cm⁻¹, known as the fingerprint region, contains complex absorptions characteristic of the entire molecule, including C-N and C-C stretching and various bending vibrations. libretexts.org

| Table 3: Expected IR Absorption Bands | ||

|---|---|---|

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| sp³ C-H Stretch (isopropyl, methyl) | 2850 - 2980 | Medium-Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium |

| C=N/C=C Stretch (pyrazole ring) | 1400 - 1600 | Medium |

| C-N Stretch | 1250 - 1340 | Medium |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the m/z ratio to a very high degree of accuracy, allowing for the determination of the exact molecular formula.

For this compound (C₇H₁₃N₃), the molecular ion peak [M]⁺ would be observed at its corresponding m/z value. A key feature for compounds with an odd number of nitrogen atoms is that they will have an odd nominal molecular weight, a principle known as the Nitrogen Rule. libretexts.org The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for aminopyrazoles include α-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org For this compound, this could involve the loss of a methyl radical from the isopropyl group or the loss of a propyl radical. researchgate.net

| Table 4: Expected Mass Spectrometry Data | |

|---|---|

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₃N₃ |

| Exact Mass | 139.1109 |

| Molecular Weight | 139.20 |

| Expected [M]⁺ Peak (m/z) | 139 |

| Major Fragmentation Peaks (m/z) | [M-15]⁺ (loss of CH₃), [M-42]⁺ (loss of C₃H₆) |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. Pyrazole (B372694) and its derivatives typically exhibit absorption maxima (λₘₐₓ) in the UV region. The presence of the amino group, an auxochrome, on the pyrazole ring is expected to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted pyrazole ring.

X-ray Diffraction Studies for Solid-State Structures

While spectroscopic methods reveal the structure of molecules in solution or the gas phase, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction is the gold standard for molecular structure determination. By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is produced. Mathematical analysis of this pattern yields a detailed three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. spast.org

For this compound, a successful single-crystal X-ray analysis would confirm the connectivity of the atoms and the planarity of the pyrazole ring. spast.org It would also provide precise measurements of the C-C, C-N, and N-N bond lengths within the pyrazole core and the geometry of the isopropyl and methyl substituents. Furthermore, this technique reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the crystal packing. nih.gov Although specific crystallographic data for the title compound is not available in the cited literature, the technique remains the most powerful method for unambiguous solid-state structural confirmation of pyrazole derivatives. mdpi.comresearchgate.net

Conformational and Supramolecular Phenomena in Crystalline Forms

The spatial arrangement of atoms (conformation) and the non-covalent interactions between molecules (supramolecular phenomena) in the solid state are crucial for determining a compound's physical properties. While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related pyrazole derivatives provides significant insight into its likely crystalline characteristics.

Supramolecular assembly in the crystalline state is largely governed by hydrogen bonding. The 3-amino group of this compound is a potent hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors. This facilitates the formation of extended networks. In analogous crystalline structures, molecules are often linked by intermolecular hydrogen bonds, such as N—H⋯N interactions, which can form dimers or intricate chain-like structures. researchgate.netnih.gov These interactions dictate the packing of molecules in the crystal lattice, influencing properties like melting point and solubility.

| Interaction Type | Observed in Related Structures | Potential Role in this compound |

|---|---|---|

| N—H⋯N Hydrogen Bonds | Formation of dimers and chains researchgate.netnih.gov | Primary interaction for forming extended supramolecular networks. |

| C—H⋯π Interactions | Stabilization of crystal packing | Possible interaction between methyl/isopropyl groups and pyrazole rings of adjacent molecules. |

| van der Waals Forces | Overall packing efficiency | Contribution from isopropyl and methyl groups to the cohesive energy of the crystal. |

Chromatographic Methods

Chromatographic techniques are indispensable for the separation, purification, and analysis of pyrazole derivatives. researchgate.net Thin-layer chromatography (TLC) is commonly employed for rapid purity assessment and for monitoring the progress of chemical reactions, where the retention factor (Rf) value provides a qualitative measure of a compound's identity and purity. researchgate.netorientjchem.org For preparative purposes, column chromatography over silica (B1680970) gel is a standard method for isolating and purifying pyrazole products from reaction mixtures. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for the quantitative analysis and separation of pyrazole compounds. acs.orgacs.org Research on structurally related chiral pyrazole derivatives highlights the effectiveness of HPLC, particularly in enantioselective separations, which are crucial in pharmaceutical development. acs.orgacs.org

Polysaccharide-based chiral stationary phases, such as Lux cellulose-2 and Lux amylose-2, have demonstrated high chiral recognition ability for pyrazole derivatives. acs.orgacs.org The choice of mobile phase, or elution mode, is critical for achieving successful separation. Both normal-phase (e.g., hexane/ethanol mixtures) and polar organic modes have been effectively utilized. acs.orgacs.org The polar organic mode has been noted as particularly advantageous for achieving short analysis times and sharp, well-defined peaks. acs.orgacs.org

Key chromatographic parameters such as the resolution value (Rs), which indicates the degree of separation between two peaks, and the selectivity factor (α), which measures the relative retention of two components, are used to quantify the effectiveness of the separation. Studies have reported achieving baseline resolution with Rs values up to 30 for pyrazole enantiomers. acs.orgacs.org These developed HPLC methods are vital for monitoring stereoselective syntheses and for the preparative separation of enantiomers for further study. acs.orgacs.org

| Stationary Phase | Mobile Phase Mode | Key Findings for Pyrazole Derivatives | Reference |

|---|---|---|---|

| Lux cellulose-2 | Polar Organic | Superior performance with short analysis times (~5 min) and high resolutions (Rs up to 18). | acs.orgacs.org |

| Lux amylose-2 | Normal Phase | Greater enantiomer-resolving ability with higher resolutions (Rs up to 30), though with longer analysis times (~30 min). | acs.orgacs.org |

Biological and Pharmacological Research Applications

Enzyme Inhibition Studies

The structural characteristics of pyrazole (B372694) derivatives make them effective inhibitors of various enzymes implicated in a range of diseases.

Cyclooxygenase (COX) Inhibition

Pyrazole-containing compounds are well-known for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Research has focused on developing pyrazole derivatives that selectively inhibit COX-2, the isoform associated with inflammation, while sparing COX-1 to reduce gastrointestinal side effects. nih.gov

A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. Many of these compounds showed greater inhibition of COX-2 than COX-1. nih.gov Specifically, trimethoxy derivatives demonstrated high potency, with some compounds showing better anti-inflammatory activity (ED₅₀ values between 53.99 and 69.20 µmol/kg) than the commercial COX-2 inhibitor, celecoxib (B62257) (ED₅₀ = 82.15 µmol/kg). nih.gov These potent derivatives also exhibited a lower ulcer index compared to celecoxib, indicating a better gastrointestinal safety profile. nih.gov The pyrazole moiety is a core component of several commercial drugs that are potent COX-2 inhibitors, including celecoxib, ramifenazone, and lonazolac. researchgate.net

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition) |

|---|---|---|---|---|

| Celecoxib (Reference) | 15.0 | 0.045 | 327 | 51.44% |

| Derivative 4a | 10.3 | 0.068 | 151 | - |

| Derivative 8b | 11.6 | 0.043 | 316 | - |

| Derivative 8c | 12.8 | 0.063 | 204 | - |

| Derivative 8g | 12.1 | 0.045 | 268 | - |

Data synthesized from research on thymol–pyrazole hybrids. researchgate.net

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. mdpi.com Inhibition of PDE4, in particular, elevates cAMP levels, which can reduce the expression of inflammatory cytokines. nih.govmdpi.com This makes PDE4 inhibitors a target for treating inflammatory conditions. nih.gov The PDE4 family is expressed in various tissues, including the brain, immune cells, and cardiovascular tissue. nih.govmdpi.com

The pyrazole scaffold has been incorporated into molecules designed as PDE inhibitors. For instance, Zardaverine, a dual inhibitor of PDE3 and PDE4, specifically targets the PDE4D isoform with an IC₅₀ of 0.39 µM. nih.gov PDE4 inhibitors are being investigated for a wide range of therapeutic applications, from respiratory diseases to neurological and dermatological conditions. mdpi.comfrontiersin.org

Kinase Inhibition (e.g., CDK8, RET, Aurora A/B, JAK2)

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. researchgate.net Pyrazole-based compounds have emerged as a privileged scaffold for designing potent kinase inhibitors. researchgate.net

Aurora Kinases and JAK2: Aurora kinases (A, B, and C) are essential for cell division, and their overexpression is common in many cancers. researchgate.netnih.gov Janus kinase 2 (JAK2) is involved in tumor cell survival. nih.gov AT9283 is a multi-targeted inhibitor with a pyrazole core that shows potent activity against both Aurora A, Aurora B, and JAK2. nih.gov Studies have shown that dual inhibition of Aurora kinases and JAK2 can be more effective at suppressing malignant transformation than inhibiting either kinase alone. nih.gov For example, a dual inhibitor, AJI-100, was found to cause the regression of human tumor xenografts in mice. nih.gov

RET Kinase: The RET (Rearranged during Transfection) proto-oncogene is another important target in cancer therapy. A clinical drug candidate, Pz-1, which targets RET and VEGFR2, is a pyrazole derivative. Researchers developed an analog, NPA101.3, which showed a selective inhibitory profile with an IC₅₀ of <0.001 μM for both RET and VEGFR2. researchgate.net

Carbonic Anhydrase Enzyme Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the conversion of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes. nih.govsemanticscholar.org Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer. mdpi.com

Sulfonamide derivatives incorporating a pyrazole structure have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed significant inhibitory effects on hCA I and hCA II. nih.gov The inhibitory constants (Ki) for these compounds were in the nanomolar range. nih.govsemanticscholar.org Another study on pyrazolo[4,3-c]pyridine sulfonamides also demonstrated inhibitory activity against various bacterial CAs. nih.gov

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

|---|---|---|

| Acetazolamide (Reference) | 278.8 ± 44.3 | 293.4 ± 46.4 |

| Compound 9 | 316.7 ± 9.6 | 412.5 ± 115.4 |

| Compound 10 | 422.5 ± 142.2 | 511.9 ± 121.3 |

| Compound 11 | 435.6 ± 112.5 | 567.8 ± 145.2 |

| Compound 12 | 533.1 ± 187.8 | 624.6 ± 168.2 |

| Compound 13 | 345.2 ± 101.4 | 421.7 ± 103.6 |

| Compound 14 | 333.9 ± 98.7 | 415.3 ± 99.8 |

Data from a study on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides. nih.gov

Mycobacterium tuberculosis CYP121A1 Inhibition

The rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis (TB), necessitates the discovery of new drug targets. nih.gov Cytochrome P450 enzymes, such as CYP121A1, are considered essential for Mtb survival. nih.gov

Researchers have synthesized and evaluated a series of imidazole (B134444) and triazole diarylpyrazole derivatives for their ability to bind to and inhibit Mtb CYP121A1. Several of these compounds displayed significant antimycobacterial activity and binding affinity for the enzyme. nih.gov For example, an imidazole derivative with an isopropyloxy substitution (11h) showed strong type II binding affinity to Mtb CYP121A1 with a dissociation constant (Kd) of 17.72 μM, comparable to the natural substrate cYY (Kd 12.28 μM). nih.gov A triazole derivative (12b) showed an even better binding affinity with a Kd of 5.13 μM. nih.gov

Antimicrobial Activities

The pyrazole moiety is a versatile scaffold for developing new antimicrobial agents to combat the increase in multi-resistant microbial infections. nih.govnih.gov Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi. nih.govsmolecule.com

A study of novel pyrazole derivatives found that one compound was highly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), while another was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL), with potencies comparable to the standard drug Ciprofloxacin. nih.gov Another compound in the same series showed significant antifungal activity against Aspergillus niger (MIC: 1 μg/mL), comparable to Clotrimazole. nih.gov The presence of amino groups and halogen atoms on the pyrazole and phenyl rings has been shown to be beneficial for both antitumor and antibacterial activities. nih.gov Furthermore, some pyrazole derivatives have been found to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in host macrophages. nih.gov

| Compound | Escherichia coli | Streptococcus epidermidis | Aspergillus niger |

|---|---|---|---|

| Ciprofloxacin (Standard) | 0.5 | 0.5 | - |

| Clotrimazole (Standard) | - | - | 1 |

| Compound 2 | 2 | 2 | 1 |

| Compound 3 | 0.25 | 2 | 2 |

| Compound 4 | 2 | 0.25 | 2 |

Data synthesized from a study on novel pyrazole analogues. nih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

The pyrazole nucleus is a well-established pharmacophore in the development of antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria. nih.gov The structural features of pyrazole-containing compounds allow them to target various metabolic pathways in bacteria. nih.gov For instance, certain pyrazole-thiazole hybrids have demonstrated potent antimicrobial effects. nih.gov While specific studies on the antibacterial properties of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine are not detailed in the provided search results, the general efficacy of the pyrazole class suggests potential. Research on other pyrazole derivatives has shown moderate to high antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.eg

Antifungal Efficacy

Similar to their antibacterial action, pyrazole derivatives have been a cornerstone in the development of antifungal agents for agricultural and medicinal use. nih.gov A number of commercial fungicides incorporate the pyrazole moiety, highlighting its importance in this field. nih.govnih.gov The antifungal activity of these compounds is often attributed to their ability to inhibit crucial fungal enzymes. For example, some 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown potent activity against a range of phytopathogenic fungi by targeting succinate (B1194679) dehydrogenase (SDH). nih.gov Although direct antifungal testing of this compound is not specified in the available literature, the broader class of pyrazoles exhibits significant promise.

Anti-tuberculosis Potential

The fight against Mycobacterium tuberculosis has also benefited from the exploration of pyrazole-based compounds. researchgate.net Numerous studies have reported on the synthesis and evaluation of pyrazole derivatives for their anti-tubercular activity. researchgate.netjapsonline.com For instance, certain pyrazole-4-carboxamide derivatives have shown significant activity against the MTB H37Rv strain. japsonline.com The mechanism of action for many of these compounds is still under investigation, but their efficacy highlights the potential of the pyrazole scaffold in developing new anti-tuberculosis drugs. researchgate.net

Antiviral Activities (e.g., Human Coronavirus Inhibitors)

The antiviral potential of pyrazole derivatives is an emerging area of research. While specific data on this compound against human coronaviruses is not available, the broader family of pyrazoles is being investigated. The COVID-19 pandemic spurred research into new antiviral agents, and various heterocyclic compounds, including pyrazoles, have been considered for their potential to inhibit viral replication and other key processes. nih.gov

Anticancer and Antitumor Potential

The application of pyrazole derivatives in oncology is a significant and well-documented field of study. nih.govnih.gov These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms. nih.govmdpi.com

Targeting Protein Kinases in Cancer Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has been identified as a privileged structure in the design of protein kinase inhibitors. nih.gov Derivatives of 3-amino-1H-pyrazole have been developed as inhibitors of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression. nih.gov For example, a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide was identified as a specific inhibitor of RET kinase, which is frequently mutated in thyroid and lung cancers. nih.gov This highlights the potential for specifically substituted pyrazoles to selectively target kinases involved in cancer pathways.

Induction of Apoptosis in Cancer Cells

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Pyrazole derivatives have been shown to trigger apoptosis in various cancer cell lines. nih.govmdpi.comwaocp.org For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to inhibit the anti-apoptotic protein Bcl-2 and activate pro-apoptotic proteins, leading to cancer cell death. researchgate.net Studies on triple-negative breast cancer cells have demonstrated that some pyrazole derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases. nih.govwaocp.org

Inhibition of Angiogenesis

Currently, there is a lack of specific research data detailing the direct effects of this compound on the inhibition of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The therapeutic strategy of inhibiting angiogenesis to control cancer progression is well-established. While the broader class of pyrazole derivatives has been investigated for anti-angiogenic properties, specific studies elucidating the mechanisms and efficacy of this compound in this context are not yet available in published scientific literature.

Overcoming Drug Resistance Mechanisms

The potential for this compound to overcome drug resistance mechanisms in cancer therapy is an area that warrants future investigation. Drug resistance is a significant challenge in oncology, often leading to treatment failure. Some pyrazole-containing compounds have been explored for their ability to circumvent these resistance pathways. However, there is currently no specific data from preclinical or clinical studies that demonstrates the effectiveness of this compound in reversing or mitigating drug resistance in cancer cells.

In Vitro and In Vivo Antitumor Applications

While specific in vitro and in vivo antitumor studies on this compound are not extensively documented, the pyrazole scaffold is a common feature in many compounds with demonstrated anticancer activity. Research on various substituted pyrazole derivatives has shown inhibition of cancer cell proliferation and tumor growth in animal models. These effects are often attributed to the inhibition of specific kinases or other signaling pathways crucial for cancer cell survival and proliferation. The antitumor potential of this compound is therefore plausible but requires dedicated experimental validation.

Anti-inflammatory Properties

Antioxidant Activities

The antioxidant potential of pyrazole derivatives has been a subject of scientific inquiry. nih.gov These compounds may exert their antioxidant effects through various mechanisms, such as scavenging free radicals or chelating metal ions, thereby reducing oxidative stress, which is implicated in a variety of diseases. Although specific studies quantifying the antioxidant capacity of this compound are lacking, the inherent chemical properties of the pyrazole ring suggest that it could contribute to antioxidant activity.

Other Biological Activities

H2-Receptor Agonism

The interaction of pyrazole-containing compounds with histamine (B1213489) receptors has been documented, primarily in the context of H2-receptor antagonism. However, the potential for this compound to act as an H2-receptor agonist has not been specifically investigated. Agonism of the H2-receptor would lead to physiological responses mediated by this receptor, which are distinct from the effects of antagonists. Elucidating the activity of this specific compound at the H2-receptor would require dedicated pharmacological screening.

Antihistamine Activity

A thorough review of scientific literature reveals a notable absence of research specifically investigating the antihistamine activity of this compound or closely related aminopyrazole derivatives. Histamine receptor antagonism is a well-defined mechanism for many therapeutic agents; however, there is no current evidence to suggest that compounds of this particular structural class interact with H1 or H2 histamine receptors. mdpi.comed.ac.uk Consequently, the potential for this compound to act as an antihistamine is not supported by existing data.

Effects on Neuronal Excitability and Muscle Contraction

While direct studies on the effects of this compound on neuronal excitability and muscle contraction are not available, the mechanism of action of other aminopyrazole derivatives offers a plausible hypothesis for its potential neurological effects. A prominent example from this class is the insecticide Fipronil, a 5-aminopyrazole derivative. nih.gov

Fipronil is known to act as an antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor, in insects. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system of both insects and vertebrates. nih.gov By blocking the GABA-A receptor, Fipronil inhibits the influx of chloride ions into the neuron, which in turn prevents hyperpolarization of the neuronal membrane and antagonizes the inhibitory effect of GABA. This disruption of the normal inhibitory signaling leads to a state of neuronal hyperexcitability. The uncontrolled neuronal firing results in convulsions and paralysis, which are the ultimate causes of insect mortality. nih.gov

Given the structural relationship between this compound and Fipronil, it is conceivable that the former could also modulate GABA receptor activity. However, it is crucial to note that the selectivity and potency of such compounds can differ significantly between insect and vertebrate GABA receptors. The table below provides a structural comparison between this compound and Fipronil.

| Feature | This compound | Fipronil |

|---|---|---|

| Core Structure | 3-Aminopyrazole | 5-Aminopyrazole |

| Substituents on Pyrazole Ring | Isopropyl, Methyl | Amino, Cyano, Trifluoromethylsulfinylphenyl |

| Known Primary Target | Not established | Insect GABA-A Receptor |

The potential for this compound to affect neuronal excitability and muscle contraction in vertebrates would depend on its ability to interact with vertebrate GABA receptors or other ion channels involved in neurotransmission. Research on other pyrazole derivatives has indicated a range of neurological effects, including neuroprotective and anticonvulsant activities, suggesting that this class of compounds can interact with the central nervous system in various ways. researchgate.netnih.gov However, without specific experimental data, any discussion of its effects on neuronal excitability and muscle contraction remains speculative and based on analogy to related compounds.

Applications in Materials Science

Photophysical Properties and Fluorophores

The inherent aromaticity and tunable electronic properties of the pyrazole (B372694) ring make it a promising scaffold for the development of fluorescent materials. While detailed photophysical data for 1-Isopropyl-4-methyl-1H-pyrazol-3-amine is not extensively documented, the general class of pyrazole derivatives has been investigated for its fluorescence capabilities.

Key Research Findings on Pyrazole Derivatives:

Fluorescence: Many pyrazole derivatives exhibit fluorescence, with emission wavelengths often tunable by modifying the substituents on the pyrazole ring. The amino group at the 3-position and the alkyl groups (isopropyl and methyl) on this compound would be expected to influence its electronic transitions and, consequently, its fluorescent properties.

Fluorophores and Chemosensors: The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions. This property has been exploited to develop pyrazole-based fluorescent chemosensors, where a change in fluorescence intensity or wavelength occurs upon binding to a specific analyte. The amine group in this compound could enhance its coordination ability, making it a candidate for such applications.

Further research is required to characterize the specific absorption and emission spectra, quantum yield, and solvatochromic behavior of this compound to fully assess its potential as a fluorophore.

Development of Advanced Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecular shape and polarity of a compound are crucial factors in determining its ability to form liquid crystalline phases. Although specific studies on the liquid crystalline properties of this compound are not available, the structural characteristics of pyrazoles are of interest in this field.

The rigid, planar structure of the pyrazole ring can act as a mesogenic core, which is a key component of a liquid crystalline molecule. By attaching appropriate flexible side chains, it is conceivable that derivatives of this compound could be designed to exhibit liquid crystalline behavior. The isopropyl and methyl groups, along with the amine functionality, would influence the intermolecular interactions and packing, which are critical for the formation of mesophases.

Use in Polymer Chemistry

The incorporation of heterocyclic moieties like pyrazole into polymer structures can impart unique properties to the resulting materials. While there is no specific literature on the use of this compound in polymer chemistry, its functional groups suggest potential pathways for polymerization.

The primary amine group at the 3-position offers a reactive site for incorporation into polymer backbones through reactions such as polycondensation to form polyamides or polyimides. Furthermore, the pyrazole ring itself can be part of a monomer that undergoes polymerization. Pyrazole-containing polymers have been explored for applications such as:

Gas Sorption and Separation: The nitrogen-rich pyrazole rings can provide sites for interaction with gases like carbon dioxide.

Chelating Resins: Polymers functionalized with pyrazole units can be used to selectively bind and remove metal ions from solutions.

To explore the potential of this compound in polymer chemistry, studies on its reactivity as a monomer and the properties of the resulting polymers would be necessary.

Coordination Chemistry and Ligand Design

The field of coordination chemistry extensively utilizes nitrogen-containing heterocyclic compounds as ligands for metal complexes. Pyrazole and its derivatives are well-established as effective ligands due to the presence of two nitrogen atoms with available lone pairs for coordination.

This compound possesses two potential coordination sites: the pyridine-type nitrogen atom of the pyrazole ring and the exocyclic amino group. This allows it to act as a monodentate or a bidentate ligand, forming chelate rings with metal ions, which enhances the stability of the resulting complexes.

Potential Coordination Modes:

| Coordination Mode | Description |

| Monodentate | Coordination through the sp2-hybridized nitrogen atom of the pyrazole ring. |

| Bidentate (Chelating) | Coordination involving both the pyrazole ring nitrogen and the nitrogen of the 3-amino group, forming a stable five-membered ring with the metal center. |

The steric bulk of the isopropyl group at the 1-position and the methyl group at the 4-position can influence the coordination geometry and the nuclearity of the resulting metal complexes. These complexes could find applications in catalysis, magnetism, and as precursors for novel materials. Detailed studies on the synthesis and characterization of metal complexes with this compound would be needed to fully understand its coordination behavior and the properties of its complexes.

Emerging Research Directions and Future Perspectives

Integration with Emerging Technologies

The convergence of computational power and sophisticated algorithms with traditional chemical synthesis is heralding a new era in drug development. For pyrazole (B372694) derivatives, these technologies offer the potential to dramatically accelerate the discovery of new therapeutic agents.

Machine learning (ML) and deep learning (DL) are transforming the drug discovery pipeline by processing vast datasets to identify promising drug candidates with greater speed and precision. researchgate.netnih.gov These artificial intelligence (AI) subsets are adept at recognizing complex patterns and relationships within chemical data, making them invaluable for tasks ranging from target identification to lead optimization. researchgate.netmdpi.comnih.gov

In the context of pyrazole derivatives, ML algorithms are employed to build predictive models for bioactivity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). researchgate.netchemmethod.com For instance, high-throughput virtual screening (HTVS) powered by ML can rapidly sift through extensive libraries of pyrazole compounds to identify potential inhibitors for specific biological targets, such as Cyclin-Dependent Kinase 8 (CDK8), a key enzyme implicated in cancer. chemmethod.com This computational approach is significantly more cost-effective and efficient than traditional laboratory-based high-throughput screening. chemmethod.com

Researchers utilize various ML models, including Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNNs), to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netmdpi.com These QSAR models can predict the biological activity of novel, unsynthesized pyrazole derivatives based on their molecular structures, allowing chemists to prioritize the synthesis of the most promising candidates. researchgate.net This data-driven approach streamlines the design-synthesize-test cycle, a critical bottleneck in drug development. researchgate.net

| ML Application | Description | Impact on Pyrazole Drug Discovery | Source |

|---|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Rapidly screens large virtual libraries of compounds against a biological target. | Efficiently identifies novel pyrazole-based enzyme inhibitors (e.g., for CDK8) from vast chemical spaces. | chemmethod.com |

| QSAR Modeling | Develops models that correlate a compound's chemical structure with its biological activity. | Predicts the efficacy of new pyrazole designs, guiding medicinal chemists to synthesize more potent analogues. | researchgate.net |

| ADME/Toxicity Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds. | Helps in the early elimination of pyrazole candidates with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures. | researchgate.netchemmethod.com |

| De Novo Drug Design | Generates novel molecular structures with desired properties using generative AI models. | Designs entirely new pyrazole derivatives optimized for specific targets and desired biological activities. | mdpi.com |

Development of More Accurate Computational Models

While machine learning excels at pattern recognition from existing data, the fundamental understanding of molecular interactions relies on physics-based computational models. eurasianjournals.com The development of more accurate and sophisticated computational chemistry techniques is crucial for gaining deeper insights into the behavior of pyrazole derivatives at a molecular level. eurasianjournals.com

Methods like molecular docking, molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations are instrumental in drug design. eurasianjournals.comnih.gov Molecular docking predicts how a pyrazole derivative might bind to a protein's active site, while MD simulations reveal the dynamic behavior of this interaction over time. nih.gov QM methods, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of the molecule, which governs its reactivity and interactions. eurasianjournals.comresearchgate.net

A significant challenge in this field is the accuracy of the underlying 'force fields' used in simulations. eurasianjournals.com Future research is focused on developing more refined force fields specifically parameterized for heterocyclic systems like pyrazoles to improve the predictive power of these models. eurasianjournals.com By combining these advanced modeling techniques, researchers can build a comprehensive picture of the structure-activity relationships (SAR) of pyrazole derivatives, guiding the rational design of molecules with enhanced potency and selectivity. nih.gov For example, computational studies on pyrazole derivatives as RET (rearranged during transfection) kinase inhibitors have successfully used 3D-QSAR and molecular docking to design new compounds with higher predicted activity. nih.gov

Multi-scale Modeling Approaches

Biological processes span a vast range of time and length scales, from quantum events in bond formation to the behavior of entire cells. molbnl.itnih.gov Multi-scale modeling aims to bridge these different scales by combining various computational methods. eurasianjournals.commolbnl.it This hierarchical approach allows for the study of complex biological systems in a way that is not feasible with any single method alone. nih.gov

For a pyrazole-based drug candidate, a multi-scale approach might involve:

Quantum Mechanics (QM): To accurately model the electronic details of the drug binding to its target enzyme's active site. molbnl.it

Molecular Mechanics (MM) / Molecular Dynamics (MD): To simulate the conformational changes of the larger protein and the drug's movement within the binding pocket. molbnl.it

Coarse-Grained Modeling: To simulate larger-scale processes, such as the drug crossing a cell membrane or interacting with other cellular components. nih.gov

The integration of these different levels of theory is a key future direction for the computational study of pyrazole derivatives. eurasianjournals.com Such models will provide a more holistic understanding of a drug's mechanism of action, from the atomic level to the cellular level, ultimately leading to more effective and safer therapeutic designs. nih.gov

Novel Therapeutic Applications Beyond Current Scope

The versatile pyrazole scaffold is a well-established pharmacophore, present in drugs with anti-inflammatory, analgesic, and antipsychotic properties. nih.gov However, ongoing research continues to uncover new and exciting therapeutic possibilities for pyrazole derivatives, including for "1-Isopropyl-4-methyl-1H-pyrazol-3-amine" and related structures.

Emerging research highlights the potential of pyrazole compounds in several key areas:

Oncology: Pyrazole derivatives are being extensively investigated as anticancer agents. mdpi.com They have shown inhibitory activity against various cancer-related targets, including Cyclin-Dependent Kinases (CDKs), PI3 kinase, and RET kinase. mdpi.comnih.gov For example, a novel 5-aminopyrazole-4-carboxamide derivative demonstrated high potency and selectivity as a RET kinase inhibitor, a key target in certain thyroid and lung cancers. nih.gov

Infectious Diseases: Researchers are exploring pyrazoles as potent antimicrobial agents. nih.govresearchgate.net Studies have shown their efficacy against various bacteria and fungi, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

Neurological Disorders: The pyrazole core is being utilized to develop agents targeting the central nervous system. nih.gov Notably, derivatives have been designed as cannabinoid CB1 receptor antagonists, which have potential applications in treating obesity and other metabolic or neurological conditions. nih.govresearchgate.net

| Therapeutic Area | Biological Target/Application | Example Activity | Source |

|---|---|---|---|

| Oncology | RET Kinase | A 5-aminopyrazole-4-carboxamide analog showed an IC₅₀ of 44 nM against wild-type RET. | nih.gov |

| Oncology | CDK2 | Indole-pyrazole derivatives displayed inhibitory activity toward CDK2 with IC₅₀ values as low as 0.074 µM. | mdpi.com |

| Oncology | PI3 Kinase | A pyrazole carbaldehyde derivative exhibited an IC₅₀ of 0.25 μM against MCF7 breast cancer cells. | mdpi.com |

| Infectious Disease | Mycobacterium tuberculosis | Certain heterocyclic-substituted diphenyl ether derivatives of pyrazoles inhibited the growth of the H37Rv strain at concentrations as low as 1 µg/ml. | nih.gov |

| Neurological/Metabolic | Cannabinoid CB1 Receptor | A pyrazoline derivative showed 97% affinity for the CB1 receptor at a concentration of 3 μM. | nih.gov |

The continued exploration of the vast chemical space around the pyrazole nucleus, aided by the advanced computational and technological methods described, promises to deliver a new generation of medicines targeting a wide array of human diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-Isopropyl-4-methyl-1H-pyrazol-3-amine and related pyrazole amines?

- Methodological Answer : Pyrazole amines are typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine using cesium carbonate as a base, yielding N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (17.9% yield). Similarly, outlines the use of hydrazinium salts in alcohols to form 4-aryl-methyl pyrazole amines. For the target compound, substituting cyclopropanamine with isopropylamine and optimizing reaction temperature (e.g., 35–50°C) and catalyst loading (e.g., CuBr) could be explored. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : and highlight characteristic pyrazole proton signals (e.g., δ 7.33–8.87 ppm for pyridyl protons) and alkyl substituents (e.g., δ 1.02–3.22 ppm for isopropyl/methyl groups). Integration ratios and coupling constants (e.g., J = 2.5–8.4 Hz) confirm regiochemistry.

- HRMS : reports m/z 215 ([M+H]+) for a related compound; the target compound’s molecular ion should align with its molecular formula (C₇H₁₃N₃).

- Purity : HPLC (≥95% purity) and melting point analysis (e.g., 104–107°C in ) are critical for validation .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Pyrazole amines are sensitive to moisture and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. and emphasize avoiding prolonged exposure to light or heat, as degradation products (e.g., oxidized amines) can form. Periodic NMR or LCMS analysis is advised to monitor stability .

Advanced Research Questions

Q. How can reaction yields be improved when introducing bulky substituents like isopropyl groups to pyrazole cores?

- Methodological Answer : Bulky substituents often hinder reactivity due to steric effects. achieved low yields (17.9%) with cyclopropanamine; optimizing ligand-catalyst systems (e.g., using Pd/Cu bimetallic catalysts) or microwave-assisted synthesis could enhance efficiency. Solvent choice (e.g., DMF for polar intermediates) and excess amine (2–3 equivalents) may also improve yields. Kinetic studies (e.g., monitoring via TLC) can identify rate-limiting steps .

Q. How do contradictions in reported biological activity data for pyrazole amines arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell lines, concentrations) or impurity interference. For example, identifies uPAR-targeting pyrazole carboxamides with variable efficacy. To resolve contradictions:

- Standardize bioassays (e.g., IC₅0 in triplicate).

- Validate compound purity via orthogonal methods (HPLC, HRMS).

- Use structure-activity relationship (SAR) studies to isolate pharmacophores (e.g., comparing isopropyl vs. methyl substituents) .

Q. What strategies enable regioselective amination at the pyrazole 3-position versus 5-position?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. ’s method favors 3-amination via hydrazinium salt intermediates, while uses iodinated pyrazolo-pyrimidines to direct amination. Computational modeling (DFT) can predict reactive sites, and protecting groups (e.g., trityl in ) can block undesired positions. For this compound, pre-functionalization of the 4-methyl group may direct amination to the 3-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.